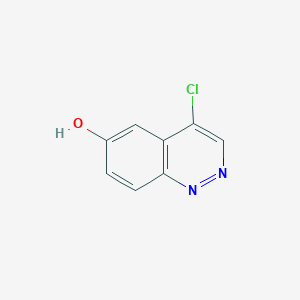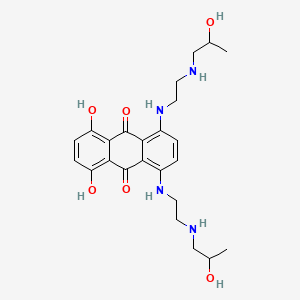
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile is a heterocyclic compound that features a unique structure combining a dioxolane ring and an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions. This approach is environmentally friendly and yields high purity products with minimal waste .
Industrial Production Methods: Industrial production of this compound can leverage the same multicomponent reaction strategy, scaled up to meet production demands. The use of green chemistry principles, such as water as a solvent and catalyst-free conditions, ensures that the process is both sustainable and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a range of substituted indene derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Wirkmechanismus
The mechanism by which 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 1,3-dioxo-2-indanilidene-heterocyclic scaffolds
- Indenoquinoxaline derivatives
- Imidazolidin-2-ylidene-indenedione
Uniqueness: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile stands out due to its combination of a dioxolane ring and an indene moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and materials .
Eigenschaften
CAS-Nummer |
474024-38-9 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-ylidene)indene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-9-7-12(13-15-5-6-16-13)11-4-2-1-3-10(9)11/h1-4,7H,5-6H2 |
InChI-Schlüssel |
LOFHCHIYFDFUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=C2C=C(C3=CC=CC=C32)C#N)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)




![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)



![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)

